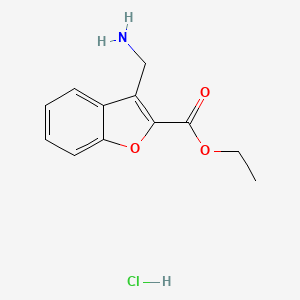

Ethyl 3-(aminomethyl)-1-benzofuran-2-carboxylate hydrochloride

Description

Ethyl 3-(aminomethyl)-1-benzofuran-2-carboxylate hydrochloride (molecular formula: C₁₂H₁₄ClNO₃) is a benzofuran-derived compound featuring a fused aromatic oxygen heterocycle. Key structural attributes include:

- Benzofuran core: A planar, aromatic system with oxygen at position 1.

- Substituents: An ethyl carboxylate group at position 2 and an aminomethyl (–CH₂NH₂) group at position 3, protonated as a hydrochloride salt.

- Functional groups: Ester (carboxylate) and primary amine, conferring both lipophilic and hydrophilic properties .

Properties

IUPAC Name |

ethyl 3-(aminomethyl)-1-benzofuran-2-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3.ClH/c1-2-15-12(14)11-9(7-13)8-5-3-4-6-10(8)16-11;/h3-6H,2,7,13H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYUHVTQUTRQINZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2O1)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1135105-75-7 | |

| Record name | ethyl 3-(aminomethyl)-1-benzofuran-2-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(aminomethyl)-1-benzofuran-2-carboxylate hydrochloride typically involves the following steps:

Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including the cyclization of o-hydroxyaryl ketones with aldehydes or the use of palladium-catalyzed cycloisomerization reactions.

Introduction of the Aminomethyl Group: The aminomethyl group can be introduced through a Mannich reaction, where the benzofuran derivative is reacted with formaldehyde and a primary or secondary amine.

Esterification: The carboxylic acid group on the benzofuran ring is esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.

Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial methods include continuous flow synthesis and the use of automated reactors to ensure consistent product quality .

Chemical Reactions Analysis

Substitution Reactions

The aminomethyl group (–CH2NH2) undergoes nucleophilic substitution under mild conditions.

Example reaction with aldehydes :

Reaction with aromatic aldehydes in the presence of NaBH(OAc)3 yields secondary amine derivatives. For instance:

Conditions : Dichloroethane (DCE), 35°C, overnight .

Reagents and outcomes :

| Reagent | Product | Yield |

|---|---|---|

| 4-Nitrobenzaldehyde | N-(4-Nitrobenzyl) derivative | 68% |

| Benzyl chloroformate | Carbamate-protected amine | 82% |

Ester Hydrolysis

The ethyl ester group is hydrolyzed to a carboxylic acid under basic conditions:

Key parameters :

-

The carboxylic acid product serves as a precursor for peptide coupling or further functionalization .

Cyclization Reactions

The aminomethyl group participates in intramolecular cyclization to form heterocycles.

Spiroindanone formation :

Under DMAP-mediated conditions, the compound reacts with nitroalkenes to generate spirocyclic benzofuran derivatives.

Conditions : Acetonitrile, 60°C, 6–8 hours .

| Nitroalkene Substituent | Product Structure | Yield |

|---|---|---|

| Ethyl acrylate | Spiroindanone with ester | 75% |

| Phenyl vinyl sulfone | Sulfone-containing spiro | 63% |

Oxidation and Reduction

Oxidation of the aminomethyl group :

Treatment with KMnO4 in acidic medium converts the –CH2NH2 group to a carboxylic acid:

Application : Generates polar derivatives for solubility enhancement.

Reduction of the benzofuran ring :

Catalytic hydrogenation (H2/Pd-C) reduces the benzofuran ring to a dihydrobenzofuran structure:

Conditions : Ethanol, 50 psi H2, 12 hours.

Cross-Coupling Reactions

The compound participates in copper-catalyzed C–N bond formation:

Buchwald–Hartwig amination :

Key features :

Stability and Reactivity Considerations

-

pH sensitivity : The hydrochloride salt is stable in acidic conditions but decomposes in basic media.

-

Thermal stability : Decomposes above 200°C, limiting high-temperature applications.

Scientific Research Applications

Ethyl 3-(aminomethyl)-1-benzofuran-2-carboxylate hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 3-(aminomethyl)-1-benzofuran-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Enamine Ltd (2020)

highlights two closely related compounds:

rac-Methyl (2R,3S)-2-(aminomethyl)-3-methyl-2,3-dihydro-1-benzofuran-5-carboxylate Hydrochloride

- Core structure: Partially saturated 2,3-dihydrobenzofuran (non-aromatic ring).

- Substituents: Methyl group at position 3. Aminomethyl at position 2. Methyl carboxylate at position 4.

- Key differences :

Methyl 3-[1-(aminomethyl)cyclopropyl]benzoate Hydrochloride

- Core structure: Benzoate ester (non-heterocyclic).

- Substituents: Cyclopropyl group linked to aminomethyl at position 3. Methyl carboxylate at the benzoate position.

- Key differences :

Functional Group Variations in Related Compounds

Ethyl 3,4-Dihydroxybenzoate ()

- Core structure : Simple benzoate ester.

- Substituents : Hydroxyl groups at positions 3 and 4.

- Key differences: No benzofuran ring or aminomethyl group. Higher polarity due to dihydroxy substituents, impacting solubility and reactivity .

Methyl 5-Chloro-o-anisate ()

- Core structure : Methoxy-substituted benzoate.

- Substituents : Chlorine at position 5 and methoxy at position 2.

- Key differences: Halogenation introduces electronegative effects, altering electronic distribution. No nitrogen-containing functional groups .

Biological Activity

Ethyl 3-(aminomethyl)-1-benzofuran-2-carboxylate hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzofuran core which is known for its diverse pharmacological properties. The presence of an amine group enhances its interaction with biological targets, making it a subject of interest in medicinal chemistry.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound against various bacterial strains. The compound has shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) : Various derivatives have been tested for their MIC values against pathogens such as Staphylococcus aureus and Escherichia coli. For instance, compounds related to benzofuran structures have exhibited MIC values ranging from 20 µM to 70 µM against these bacteria .

Antitumor Activity

In addition to its antibacterial effects, this compound has also been investigated for its anticancer properties. The benzofuran moiety is often associated with cytotoxic effects against cancer cell lines.

- Cytotoxicity Studies : this compound has demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation .

The mechanism through which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways, leading to bacterial cell death.

- Receptor Interaction : Its structure allows for potential interactions with various receptors, which may modulate signaling pathways related to inflammation or cell growth .

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of this compound against multi-drug resistant strains. The results indicated that while the compound showed activity, it was less potent than standard antibiotics such as ceftriaxone. However, modifications to the compound's structure led to enhanced activity against resistant strains .

Table: Summary of Biological Activities

Q & A

Q. What synthetic routes are typically employed for synthesizing ethyl 3-(aminomethyl)-1-benzofuran-2-carboxylate hydrochloride?

The synthesis of benzofuran derivatives generally involves multi-step processes. For example, analogous compounds are synthesized via:

- Benzofuran core formation : Pd-catalyzed C-H arylation or cyclization of substituted phenols.

- Aminomethylation : Introduction of the aminomethyl group using reagents like NH2CH2Cl under basic conditions (e.g., K2CO3 in DMF at 80°C).

- Esterification : Reaction with ethanol in the presence of HCl gas to form the hydrochloride salt .

Q. Key Conditions :

| Step | Reagents/Conditions | Yield Range |

|---|---|---|

| Benzofuran formation | Pd(OAc)₂, 100°C, 12h | ~60% |

| Aminomethylation | NH2CH2Cl, K2CO3, DMF, 80°C | 45–55% |

| Salt formation | HCl gas in ethanol, 0°C | 70–80% |

Q. Which analytical techniques are critical for characterizing this compound?

- HPLC : Determines purity (≥98% as per similar compounds) using C18 columns and UV detection (λmax ~255 nm) .

- NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm structural integrity.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ ion) .

Q. What safety precautions are required during handling?

- PPE : Lab coat, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- Storage : -20°C in airtight containers to prevent hygroscopic degradation .

Q. How should researchers address solubility challenges in aqueous buffers?

- Solvent Systems : DMSO (for stock solutions) followed by dilution in PBS or saline.

- Sonication : 10–15 minutes to ensure complete dissolution.

- Surfactants : Use Tween-20 (0.1% v/v) for hydrophobic interactions .

Advanced Research Questions

Q. How can discrepancies in NMR spectral data be resolved?

- 2D NMR : Use HSQC and HMBC to assign ambiguous proton-carbon correlations.

- Deuterated Solvents : Compare spectra in DMSO-d₆ vs. CDCl₃ to identify solvent-induced shifts.

- Reference Data : Cross-validate with computational predictions (e.g., ACD/Labs NMR simulator) .

Q. What strategies optimize aminomethylation yield in scaled synthesis?

- Catalyst Screening : Test Pd/Cu co-catalysts for improved regioselectivity.

- Microwave-Assisted Synthesis : Reduce reaction time from 12h to 2h at 120°C.

- Work-Up : Use column chromatography (silica gel, 5% MeOH in DCM) to isolate the aminomethylated intermediate .

Q. How can degradation products be identified under stress conditions?

- Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 4 weeks.

- HPLC-MS : Monitor degradation peaks (e.g., hydrolyzed ester or oxidized benzofuran).

- Kinetic Modeling : Calculate degradation rate constants (k) using Arrhenius plots .

Q. What computational methods predict biological target interactions?

- Molecular Docking : Use AutoDock Vina to simulate binding to GPCRs or ion channels.

- MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories.

- QSAR Models : Corrogate substituent effects (e.g., aminomethyl vs. hydroxyl groups) on activity .

Q. How do researchers validate enzyme inhibition mechanisms?

- Kinetic Assays : Measure IC50 values via fluorogenic substrates (e.g., Z-Gly-Pro-AMC for proteases).

- Competitive Binding : Use SPR to determine KD values for target enzymes.

- Mutagenesis Studies : Identify critical residues in the enzyme active site .

Q. What methods resolve contradictions in biological activity data?

- Dose-Response Curves : Test activity across 5–6 log units to rule out false positives.

- Counter-Screens : Validate selectivity against related off-targets (e.g., kinase panels).

- Meta-Analysis : Aggregate data from multiple assays (e.g., cell viability vs. enzymatic activity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.